

A Technical Guide to **Euro[3,2-b]pyridine-6-carbaldehyde**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Euro[3,2-b]pyridine-6-carbaldehyde*

Cat. No.: *B581911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of **Euro[3,2-b]pyridine-6-carbaldehyde**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It outlines the core physicochemical properties, including its molecular weight, provides a representative synthetic protocol, and discusses its applications as a key building block in the development of therapeutic agents. Diagrams illustrating synthetic pathways and its role in drug development are included to provide a clear visual representation of key concepts.

Core Physicochemical Properties

Euro[3,2-b]pyridine-6-carbaldehyde is a solid chemical compound characterized by a fused furo-pyridine ring system with a carbaldehyde substituent.^[1] This structural motif is a valuable scaffold in the synthesis of more complex molecules. Its fundamental properties are summarized below.

Table 1: Physicochemical Data for **Euro[3,2-b]pyridine-6-carbaldehyde**

Property	Value	Source
Molecular Weight	147.13 g/mol	[1] [2] [3]
Molecular Formula	C ₈ H ₅ NO ₂	[1] [2] [3] [4]
CAS Number	227939-48-2	[1] [2] [3] [4]
IUPAC Name	Furo[3,2-b]pyridine-6-carbaldehyde	[4]
Synonyms	Furo[3,2-b]pyridine-6-carboxaldehyde	[3] [4] [5]
Physical Form	Solid	[1]
InChI Key	ZJLFAZIRJZCPPQ-UHFFFAOYSA-N	[1]
SMILES String	O=Cc1cnc2ccoc2c1	[1]

Experimental Protocols: Synthesis and Characterization

The synthesis of **Furo[3,2-b]pyridine-6-carbaldehyde** typically involves the construction of the fused heterocyclic ring system followed by the introduction or modification of the aldehyde functional group. Below is a generalized experimental protocol based on common organic synthesis methodologies.

Representative Synthesis Protocol

A common synthetic route may involve the formylation of a pre-existing Furo[3,2-b]pyridine core.

Objective: To synthesize **Furo[3,2-b]pyridine-6-carbaldehyde** via a Vilsmeier-Haack reaction.

Materials:

- Furo[3,2-b]pyridine

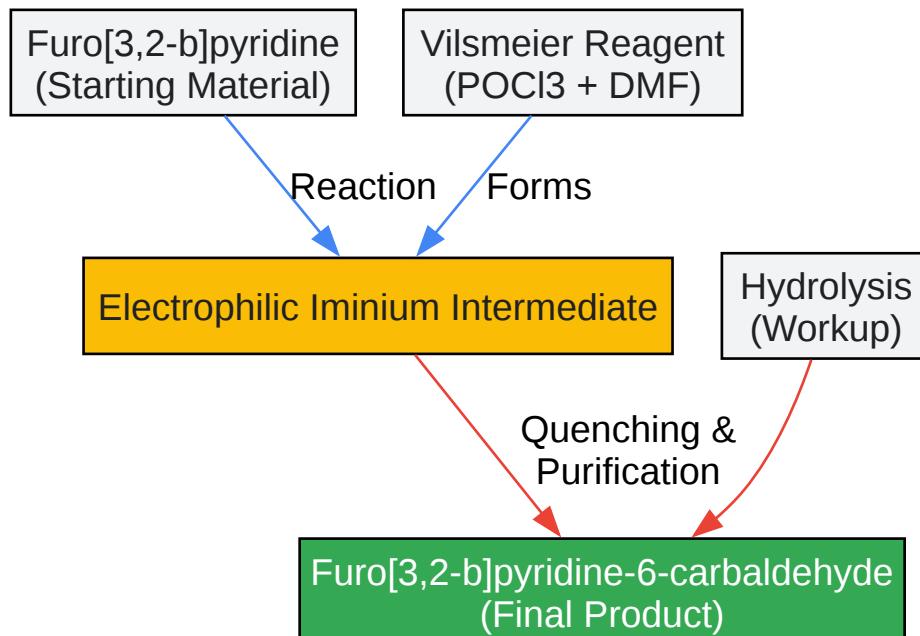
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexane solvent system

Procedure:

- A solution of Furo[3,2-b]pyridine in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.
- Phosphorus oxychloride (POCl_3) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The formation of the Vilsmeier reagent occurs in situ.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80°C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- The reaction is cooled and then carefully quenched by pouring it over crushed ice and neutralizing with a saturated solution of sodium bicarbonate until the pH is ~7-8.
- The aqueous layer is extracted multiple times with dichloromethane (DCM).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **Furo[3,2-b]pyridine-6-carbaldehyde** is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

- Fractions containing the pure product are combined, and the solvent is evaporated to yield the final product as a solid.

Characterization


The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
- Mass Spectrometry (MS): To verify the molecular weight of 147.13 g/mol .
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualized Workflows and Applications

Synthetic Workflow

The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich heterocyclic systems, representing a key step in the synthesis of the target molecule.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the synthesis of **Furo[3,2-b]pyridine-6-carbaldehyde**.

Role in Drug Discovery

Furo[3,2-b]pyridine-6-carbaldehyde is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or scaffold. Its aldehyde group is a versatile chemical handle that allows for further elaboration into more complex molecules with potential therapeutic activity, such as kinase inhibitors or receptor antagonists.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship showing the role of the compound in a drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dev.usbio.net [dev.usbio.net]
- 3. 227939-48-2 CAS MSDS (Furo[3,2-b]pyridine-6-carboxaldehyde (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Furo[3,2-b]pyridine-6-carboxaldehyde (9CI) | 227939-48-2 [chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to Furo[3,2-b]pyridine-6-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581911#furo-3-2-b-pyridine-6-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com